N-Fmoc-4-nitrobenzyl-glycine
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Overview
Description
N-Fmoc-4-nitrobenzyl-glycine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the nitrogen atom of glycine, with a 4-nitrobenzyl group attached to the glycine’s carboxyl group. The molecular formula of this compound is C24H20N2O6, and it has a molecular weight of 432.43 g/mol .
Preparation Methods
The synthesis of N-Fmoc-4-nitrobenzyl-glycine typically involves the protection of the amino group of glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The 4-nitrobenzyl group can be introduced by esterification of the carboxyl group of glycine with 4-nitrobenzyl alcohol under acidic conditions .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Fmoc-4-nitrobenzyl-glycine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Esterification and Hydrolysis: The ester bond between the glycine and the 4-nitrobenzyl group can be hydrolyzed under acidic or basic conditions to yield the free acid and alcohol.
Common reagents used in these reactions include piperidine, palladium catalysts, and various acids and bases. The major products formed from these reactions include the deprotected amino acid, reduced amino derivatives, and hydrolyzed products .
Scientific Research Applications
N-Fmoc-4-nitrobenzyl-glycine is widely used in scientific research, particularly in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise synthesis of peptides on a solid support. This compound is also used in the synthesis of peptide nucleic acids (PNA), which are analogs of DNA and RNA with a peptide backbone .
In biology and medicine, this compound is used in the development of peptide-based drugs and diagnostic tools. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins .
Mechanism of Action
The primary mechanism of action of N-Fmoc-4-nitrobenzyl-glycine involves the protection of the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
N-Fmoc-4-nitrobenzyl-glycine can be compared to other Fmoc-protected amino acids such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as protecting groups for amino acids, this compound is unique due to the presence of the 4-nitrobenzyl group, which can undergo additional chemical transformations .
Similar compounds include:
- N-Fmoc-glycine
- N-Fmoc-phenylalanine
- N-Fmoc-lysine
These compounds differ in the side chains attached to the glycine backbone, which can influence their reactivity and applications in peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-nitrophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-9-11-17(12-10-16)26(30)31)24(29)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPUKCWUFEMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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